Cas no 834883-69-1 (1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)-)

1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)- structure
834883-69-1 structure
Product name:1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)-
CAS No:834883-69-1
MF:C13H20BrNO
MW:286.208003044128
CID:670790
PubChem ID:71415314

1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)-
    • (2S)-2-[(3-bromophenyl)methylamino]-4-methylpentan-1-ol
    • (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol
    • DTXSID30834734
    • 834883-69-1
    • Inchi: InChI=1S/C13H20BrNO/c1-10(2)6-13(9-16)15-8-11-4-3-5-12(14)7-11/h3-5,7,10,13,15-16H,6,8-9H2,1-2H3/t13-/m0/s1
    • InChI Key: NTPOQSQMZBIDNT-ZDUSSCGKSA-N
    • SMILES: CC(C)CC(CO)NCC1=CC(=CC=C1)Br

Computed Properties

  • Exact Mass: 285.07283g/mol
  • Monoisotopic Mass: 285.07283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.3Ų

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